Atreleuton Glucuronide: Chemical Architecture and Metabolic Profiling
Atreleuton Glucuronide: Chemical Architecture and Metabolic Profiling
Executive Summary
Atreleuton (also known as ABT-761 or VIA-2291) is a potent, second-generation 5-lipoxygenase (5-LO) inhibitor designed for the treatment of inflammatory diseases such as asthma and atherosclerosis[1]. While first-generation 5-LO inhibitors suffered from poor pharmacokinetic profiles due to rapid Phase II metabolism, Atreleuton was specifically engineered to resist enzymatic degradation. This whitepaper provides an in-depth technical analysis of Atreleuton’s chemical structure, the causality behind its resistance to UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, and the self-validating experimental protocols used to quantify its metabolic stability.
Chemical Architecture & Pharmacophore Analysis
The IUPAC name for Atreleuton is 1-[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea[1]. The parent drug has a molecular formula of C16H15FN2O2S and a molecular weight of 318.37 g/mol [2].
The core pharmacophore of Atreleuton is its N-hydroxyurea moiety . This functional group is mechanistically indispensable; it acts as a bidentate ligand that chelates the non-heme iron atom located within the catalytic active site of the 5-LO enzyme[3]. By sequestering this iron, Atreleuton prevents the oxidation of arachidonic acid, effectively halting the downstream biosynthesis of pro-inflammatory leukotrienes (such as LTA4 and LTB4)[3].
Fig 1. 5-Lipoxygenase pathway inhibition by Atreleuton.
However, the N-hydroxyurea group acts as a metabolic "soft spot"[4]. In vivo, it is highly susceptible to Phase II metabolism—specifically, O-glucuronidation catalyzed by UGT enzymes in the liver[4]. The resulting metabolite is Atreleuton Glucuronide (C22H23FN2O8S, MW 494.49 g/mol ), formed via the enzymatic transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the N-hydroxy oxygen[5]. This conjugation drastically increases the molecule's hydrophilicity, facilitating rapid renal excretion and terminating its pharmacological activity[4].
The Causality of Metabolic Stability: Overcoming Glucuronidation
First-generation 5-LO inhibitors, such as zileuton, suffered from rapid UGT-mediated glucuronidation, resulting in a short plasma half-life (~2.5 hours in humans) and necessitating a burdensome four-times-daily (QID) dosing regimen[4].
The structural design of Atreleuton was explicitly engineered to disrupt this metabolic liability[4]. By analyzing structure-metabolism relationships, medicinal chemists introduced key modifications to the lipophilic tail and linker regions:
-
Acetylene (Propynyl) Linker : Replacing saturated alkyl linkers with an alkyne (acetylene) linkage introduced rigid linear geometry[4].
-
Steric Shielding : The methyl group positioned on the chiral center adjacent to the N-hydroxyurea group, combined with the rigid alkyne linker, creates significant steric hindrance[4].
Causality: The UGT enzyme requires precise spatial alignment to transfer the bulky glucuronic acid from UDPGA to the substrate's hydroxyl group. The steric bulk and conformational rigidity imposed by the acetylene linker and the adjacent methyl group physically obstruct the UGT active site from accessing the N-hydroxyurea oxygen[4]. Consequently, the intrinsic clearance (
Experimental Protocols: In Vitro UGT Glucuronidation Assay
To validate the metabolic stability of Atreleuton and quantify the formation of Atreleuton Glucuronide, a self-validating in vitro microsomal assay is employed[6]. The use of alamethicin in this protocol is a critical causal step: UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER) in microsomes. Alamethicin forms pores in the ER membrane, allowing the highly polar UDPGA cofactor to access the enzyme's active site, ensuring the assay measures true enzymatic capacity rather than membrane permeability limitations.
Step-by-Step Methodology
-
Matrix Preparation : Thaw Human Liver Microsomes (HLM) or Cynomolgus Monkey Liver Microsomes on ice. Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 5 mM
, and 0.5 mg/mL microsomal protein. -
Pore Formation (Activation) : Add alamethicin (50 µg/mg of microsomal protein) to the mixture. Incubate on ice for 15 minutes to permeabilize the microsomal vesicles.
-
Substrate Pre-incubation : Spike Atreleuton into the suspension to achieve a final concentration gradient (e.g., 10 µM to 100 µM)[6]. Pre-incubate the samples in a shaking water bath at 37°C for 5 minutes.
-
Reaction Initiation : Add the cofactor Uridine 5'-diphospho-glucuronic acid (UDPGA) to a final concentration of 2 mM to initiate the glucuronidation reaction.
-
Termination : After exactly 30 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Atreleuton-d4). The organic solvent immediately denatures the UGT enzymes, halting metabolism and ensuring temporal accuracy.
-
Extraction : Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Quantification : Transfer the supernatant to LC-MS/MS vials. Monitor the specific MRM transition for Atreleuton Glucuronide (m/z 495.1
specific fragment ion) to calculate the Michaelis-Menten kinetics ( and )[6].
Fig 2. Step-by-step UGT-mediated in vitro glucuronidation assay workflow.
Data Presentation: Pharmacokinetic & Metabolic Parameters
The structural modifications in Atreleuton translated directly into superior in vivo pharmacokinetic profiles[4]. The table below summarizes the quantitative improvements achieved by mitigating N-hydroxyurea glucuronidation.
| Pharmacokinetic Parameter | Zileuton (1st Generation) | Atreleuton (2nd Generation) | Fold Improvement / Impact |
| Human Plasma Half-life ( | ~2.5 hours | ~15.0 hours | ~6-fold longer duration[4] |
| Monkey Plasma Half-life ( | 0.4 hours | 16.0 hours | 40-fold longer duration[4] |
| Human Microsomal Glucuronidation Rate | High baseline | >29-fold lower rate | >29x reduction in clearance[4] |
| Monkey Microsomal Glucuronidation Rate | High baseline | >12-fold lower rate | >12x reduction in clearance[4] |
| Clinical Dosing Regimen | QID (Four times daily) | QD (Once daily) | Enhanced patient compliance [4] |
References
-
PubChem - Atreleuton | C16H15FN2O2S | CID 3086671 . National Institutes of Health (NIH). 1
-
Compound: ATRELEUTON (CHEMBL59356) . ChEMBL - EMBL-EBI.2
-
Atreleuton Glucuronide – BDGSynthesis . BDG Synthesis. 5
-
Drug metabolism in drug discovery and development . PMC - NIH. 4
-
Improving the in vivo duration of 5-lipoxygenase inhibitors: application of an in vitro glucuronosyltransferase assay . PubMed - NIH. 6
-
Modulators of Leukotriene Biosynthesis and Receptor Activation . ACS Publications. 3
Sources
- 1. Atreleuton | C16H15FN2O2S | CID 3086671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound: ATRELEUTON (CHEMBL59356) - ChEMBL [ebi.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdg.co.nz [bdg.co.nz]
- 6. Improving the in vivo duration of 5-lipoxygenase inhibitors: application of an in vitro glucuronosyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
